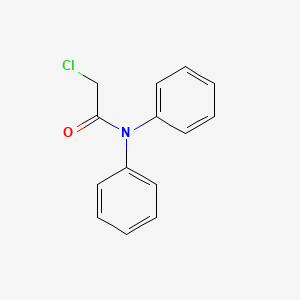

2-Chloro-N,N-diphenylacetamide

Descripción

Significance as a Synthetic Intermediate

The primary significance of 2-chloro-N,N-diphenylacetamide lies in its utility as a versatile synthetic intermediate. angenechemical.com Its chemical structure, featuring a reactive chloroacetyl group attached to a diphenylamine (B1679370) moiety, allows for a range of chemical transformations. This reactivity is key to its role in the construction of diverse molecular frameworks.

A notable application of this compound is in the synthesis of N-phenyl-indolin-2-one. researchgate.netnih.gov This resulting compound can be further modified to create l-aryl-3-(aminoalkylidene)oxindoles, a class of compounds investigated for their potential as "GABAergic" agents. researchgate.netnih.gov The synthesis often employs a variant of the Friedel-Crafts cyclization. researchgate.netnih.gov

Furthermore, this compound is a precursor for synthesizing various heterocyclic compounds. scilit.comresearchgate.net For instance, it can be reacted with thiosemicarbazide, semicarbazide, or thiourea (B124793) to form intermediates that, upon reaction with aromatic aldehydes or ketones, yield Schiff bases. scilit.comresearchgate.net These Schiff bases can then be converted into β-lactam derivatives. scilit.comresearchgate.net The compound also serves as a starting material for producing 2-substituted amino-N,N-diphenylacetamides, which have been explored for their anticonvulsant properties. nih.govresearchgate.net

The synthesis of various derivatives from this compound is an active area of research. For example, it has been used to create 2-(4-formylphenoxy)-N,N-diphenylacetamide, an intermediate for synthesizing Schiff bases with potential antibacterial activity. advancechemjournal.com Additionally, it is a key reactant in the synthesis of 2-(4-(3-(substituted phenyl)acryloyl)phenoxy)-N,N-diphenylacetamides, which have been evaluated for their antimicrobial properties. jddtonline.info

Overview of Research Trajectories for Acetamide (B32628) Derivatives

The broader family of acetamide derivatives, to which this compound belongs, is a major focus of research in medicinal chemistry. archivepp.com These compounds are recognized for their diverse pharmacological activities and are integral to the development of new therapeutic agents. archivepp.com

A significant research trajectory for acetamide derivatives is the development of anti-inflammatory agents, particularly as inhibitors of cyclooxygenase (COX) enzymes. archivepp.comresearchgate.net Many non-steroidal anti-inflammatory drugs (NSAIDs) contain the acetamide scaffold. archivepp.com Researchers are actively designing and synthesizing novel acetamide derivatives to act as selective COX-2 inhibitors, aiming for improved efficacy and reduced side effects. archivepp.com

Another prominent area of investigation is the potential of acetamide derivatives as anticancer agents. nih.govnih.gov For instance, novel chalcone (B49325) acetamide derivatives have been designed and synthesized, with some showing promising activity against triple-negative breast cancer cells. nih.gov These compounds can induce apoptosis in cancer cells through various mechanisms. nih.gov

The exploration of acetamide derivatives as anticonvulsants is also a well-established research path. nih.govresearchgate.net Scientists have synthesized and screened various N-substituted acetamide derivatives for their ability to protect against seizures in preclinical models. nih.govresearchgate.net

Furthermore, research into acetamide derivatives extends to their potential as analgesic, researchgate.nettandfonline.com antimicrobial, nih.govjddtonline.inforesearchgate.netbiosynth.com and antioxidant agents. mdpi.comrsc.orgresearchgate.net For example, some N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives have demonstrated significant pain-relieving properties. tandfonline.com Other studies have focused on synthesizing heterocyclic acetamide derivatives with combined analgesic, anti-inflammatory, and antimicrobial activities. researchgate.net

The versatility of the acetamide scaffold allows for extensive structural modifications, enabling researchers to fine-tune the biological activities of these compounds. nih.gov This has led to the development of large libraries of acetamide derivatives with a wide spectrum of potential therapeutic applications.

Detailed Research Findings

| Research Area | Key Findings |

| Anticonvulsant Activity | A series of 2-substituted amino-N,N-diphenylacetamides were synthesized from this compound and screened for anticonvulsant activity. nih.govresearchgate.net |

| Antibacterial Activity | Schiff bases derived from this compound have shown antibacterial activity against E. coli and B. subtilis. advancechemjournal.com |

| Antimicrobial Activity | 2-(4-(3-(substituted phenyl)acryloyl)phenoxy)-N,N-diphenylacetamides demonstrated activity against B. Subtilis, E. Coli, and C. albicans. jddtonline.info |

| Analgesic Activity | Novel derivatives of this compound conjugated with various benzaldehydes have been synthesized and evaluated for their analgesic properties. orientjchem.org |

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-N,N-diphenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO/c15-11-14(17)16(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRIXINIGTYIHSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20279514 | |

| Record name | 2-Chloro-N,N-diphenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20279514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5428-43-3 | |

| Record name | 5428-43-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12965 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-N,N-diphenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20279514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Synthetic Methodologies

Established Synthetic Pathways for 2-Chloro-N,N-diphenylacetamide

The most prevalent and established method for synthesizing this compound is the direct chloroacetylation of diphenylamine (B1679370). This reaction is a straightforward and efficient approach to obtaining the desired amide.

The synthesis involves the reaction of diphenylamine with chloroacetyl chloride in a nucleophilic acyl substitution reaction. In this process, the nitrogen atom of diphenylamine attacks the electrophilic carbonyl carbon of chloroacetyl chloride, leading to the formation of the N-acylated product, this compound, and hydrogen chloride (HCl) as a byproduct.

The choice of solvent is critical for the successful synthesis of this compound. Toluene (B28343) is a commonly employed solvent for this reaction. nih.govadvancechemjournal.comnih.govjddtonline.info Other organic solvents such as chloroform (B151607) and dichloromethane (B109758) have also been reported for the chloroacetylation of diphenylamine. mdpi.comnih.gov While acetonitrile (B52724) is utilized in subsequent reactions where this compound acts as a precursor, toluene remains a primary choice for its initial synthesis. advancechemjournal.com

The chloroacetylation of diphenylamine is typically conducted under reflux conditions to ensure the reaction proceeds to completion. nih.govadvancechemjournal.comjddtonline.infoorientjchem.org The duration of the reflux varies across different reported procedures, ranging from 2 to 10 hours. nih.govadvancechemjournal.comnih.govjddtonline.info Progress of the reaction can be monitored using thin-layer chromatography (TLC). advancechemjournal.com

Table 1: Reaction Conditions for Chloroacetylation of Diphenylamine

| Parameter | Condition | Sources |

|---|---|---|

| Reactants | Diphenylamine, Chloroacetyl Chloride | nih.govadvancechemjournal.comjddtonline.info |

| Solvent | Toluene | nih.govadvancechemjournal.comnih.govjddtonline.info |

| Temperature | Reflux | nih.govadvancechemjournal.comjddtonline.infoorientjchem.org |

| Duration | 2 - 10 hours | nih.govadvancechemjournal.comnih.govjddtonline.info |

Upon completion of the reaction, the workup and purification are crucial for obtaining a pure product. A common method involves pouring the reaction mixture into crushed ice or cold water to precipitate the crude this compound. nih.govjddtonline.info The resulting precipitate is then collected by filtration and washed with water. nih.govadvancechemjournal.comjddtonline.info The final purification is most frequently achieved by recrystallization from ethanol (B145695). nih.govadvancechemjournal.comnih.govjddtonline.info Methanol (B129727) has also been used as a recrystallization solvent. For obtaining high-quality crystals suitable for X-ray analysis, slow evaporation from a chloroform solution has been employed. nih.gov

High yields of this compound have been reported, with some procedures achieving yields of 96% to 97%. nih.govmdpi.comnih.gov One strategy to optimize yield and product quality involves controlling the stoichiometry of the reactants. Specifically, limiting the amount of chloroacetyl chloride to no more than 5 moles per 1 mole of diphenylamine is suggested to be beneficial. google.com

Chloroacetylation of Diphenylamine with Chloroacetyl Chloride

Multistep Synthesis Utilizing this compound as a Precursorbenchchem.comjddtonline.inforesearchgate.netgoogle.com

This compound is a valuable intermediate for the synthesis of a wide range of other compounds. nih.gov Its chemical reactivity, particularly the presence of the chlorine atom, allows for further functionalization.

Key synthetic applications include:

Synthesis of Hydrazine (B178648) Derivatives: It reacts with hydrazine hydrate (B1144303) in methanol to produce 2-Hydrazino-N,N-diphenylacetamide. nih.gov This derivative serves as a building block for creating a series of novel compounds through reactions with various aromatic aldehydes. nih.govnih.gov

Synthesis of Ether Linkages: The compound is used to synthesize 2-(4-formylphenoxy)-N,N-diphenylacetamide through a reaction with p-hydroxybenzaldehyde in acetonitrile, with potassium carbonate as a base. advancechemjournal.com This product is then used as a precursor for synthesizing various Schiff bases. advancechemjournal.com

Heterocyclic Synthesis: It serves as a starting material for the synthesis of N-phenyl-indolin-2-one. nih.govgoogle.com It is also used to prepare N4,N4-diphenylthiazole-2,4-diamine via a cyclization reaction with thiourea (B124793). orientjchem.org

Synthesis of Chalcone (B49325) Derivatives: this compound can be reacted with substituted chalcones in acetonitrile to afford more complex molecular structures. jddtonline.info

Synthesis of Sulfamoylacetamides: It is also used as a precursor in the synthesis of various sulfamoylacetamides. mdpi.comnih.gov

Table 2: Examples of Multistep Syntheses Using this compound

| Reactant(s) | Product | Sources |

|---|---|---|

| Hydrazine Hydrate | 2-Hydrazino-N,N-diphenylacetamide | nih.govnih.gov |

| p-Hydroxybenzaldehyde, K₂CO₃ | 2-(4-Formylphenoxy)-N,N-diphenylacetamide | advancechemjournal.com |

| Thiourea | N⁴,N⁴-Diphenylthiazole-2,4-diamine | orientjchem.org |

| Substituted Chalcones, K₂CO₃ | 2-(4-(3-(Substituted Phenyl)acryloyl)phenoxy)-N,N-diphenylacetamides | jddtonline.info |

| Sodium Sulfite, then POCl₃ and an amine | Sulfamoylacetamides | mdpi.comnih.gov |

Derivatization through Nucleophilic Substitution Reactions

The chlorine atom in this compound is a good leaving group, making the compound an excellent substrate for nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, leading to the synthesis of diverse chemical structures.

The reaction between this compound and thiourea is a well-established method for synthesizing thiazole (B1198619) derivatives. In a common procedure, this compound is refluxed with thiourea in ethanol. researchgate.netorientjchem.org This process leads to a cyclization reaction, yielding N⁴,N⁴-diphenylthiazole-2,4-diamine. orientjchem.org An alternative pathway involves the initial formation of an intermediate, α-(thiourea-N-yl)-N,N-diphenyl acetamide (B32628), which then undergoes intramolecular cyclization to form the thiazole ring. nahrainuniv.edu.iq

Table 1: Synthesis of Thiazole Derivative from this compound

| Reactants | Reagents/Solvents | Conditions | Product | Reference |

| This compound, Thiourea | Ethyl Alcohol | Reflux | N⁴,N⁴-diphenylthiazole-2,4-diamine | researchgate.net, orientjchem.org |

This compound can be reacted with substituted chalcones to produce complex phenoxy acetamide derivatives. The synthesis involves combining equimolar amounts of this compound and a specific substituted chalcone (e.g., those derived from 4-hydroxyacetophenone) in acetonitrile. jddtonline.infojddtonline.info The reaction is facilitated by the presence of anhydrous potassium carbonate, which acts as a base, and a catalytic quantity of potassium iodide. The mixture is typically refluxed for approximately 12 hours to yield the target 2-(4-(3-(substituted phenyl)acryloyl)phenoxy)-N,N-diphenylacetamide compounds. jddtonline.info

Table 2: Reaction of this compound with Substituted Chalcones

| Reactants | Reagents/Solvents | Conditions | Product Type | Reference |

| This compound, Substituted Chalcone | Acetonitrile, Anhydrous K₂CO₃, Potassium Iodide | Reflux (12 h) | 2-(4-(3-(Substituted Phenyl)acryloyl)phenoxy)-N,N-diphenylacetamides | jddtonline.info, jddtonline.info |

A key derivative, 2-(4-formylphenoxy)-N,N-diphenylacetamide, is synthesized by reacting this compound with 4-hydroxybenzaldehyde (B117250). lakotalakes.comadvancechemjournal.com The reaction is an O-alkylation where the phenoxide ion of 4-hydroxybenzaldehyde acts as a nucleophile. The procedure involves dissolving the reactants in acetonitrile, followed by the addition of anhydrous potassium carbonate and a catalytic amount of potassium iodide. lakotalakes.comadvancechemjournal.com The mixture is then refluxed with continuous stirring for about 16 hours. After the reaction is complete, the product is isolated by filtration and solvent removal, and then purified by recrystallization from ethanol, yielding 2-(4-formylphenoxy)-N,N-diphenylacetamide with a reported yield of 65.45%. lakotalakes.comadvancechemjournal.com

Table 3: Synthesis of 2-(4-formylphenoxy)-N,N-diphenylacetamide

| Reactants | Reagents/Solvents | Conditions | Yield | Product | Reference |

| This compound, 4-Hydroxybenzaldehyde | Acetonitrile, Anhydrous K₂CO₃, Potassium Iodide | Reflux (16 h) | 65.45% | 2-(4-formylphenoxy)-N,N-diphenylacetamide | advancechemjournal.com, lakotalakes.com |

The chlorine atom of this compound can be substituted by a hydrazinyl group through a reaction with hydrazine hydrate. nih.govnih.gov In this synthesis, this compound is stirred in methanol, and hydrazine hydrate is added. nih.gov The reaction mixture is refluxed for an extended period, up to 48 hours, to ensure the completion of the nucleophilic substitution. nih.gov Upon cooling, the product, 2-hydrazino-N,N-diphenylacetamide, precipitates and can be collected by filtration and recrystallized from ethanol. This method has been reported to produce a high yield of 88%. nih.gov

Table 4: Synthesis of 2-Hydrazino-N,N-diphenylacetamide

| Reactants | Reagents/Solvents | Conditions | Yield | Product | Reference |

| This compound, Hydrazine Hydrate | Methanol | Reflux (48 h) | 88% | 2-Hydrazino-N,N-diphenylacetamide | nih.gov |

The chloro group in this compound and its derivatives is readily displaced by amines. For instance, in a multi-step synthesis, a derivative, 2-chloro-N-(4-(diphenylamino)thiazol-2-yl)acetamide, was reacted with 4-amino aniline. orientjchem.org The reaction was carried out in dry acetone (B3395972) with triethylamine (B128534) acting as a catalyst and base to neutralize the HCl formed. orientjchem.org This general methodology illustrates how substituted amines can be used as nucleophiles to create new C-N bonds, leading to a variety of N-substituted acetamide derivatives.

Generation of Schiff Bases

Schiff bases, characterized by an azomethine (-C=N-) group, are important compounds in organic synthesis. They are typically formed through the condensation of a primary amine with an active carbonyl compound. lakotalakes.comadvancechemjournal.com Derivatives of this compound are used as precursors for Schiff base synthesis.

Two primary routes are employed:

From Formyl Derivatives: The intermediate 2-(4-formylphenoxy)-N,N-diphenylacetamide, which contains an aldehyde group, is reacted with various substituted anilines. lakotalakes.comadvancechemjournal.com The reaction is conducted in ethanol with a catalytic amount of glacial acetic acid and refluxed for approximately 12 hours. lakotalakes.comadvancechemjournal.com This yields a series of Schiff bases where the imine group is formed from the aldehyde functional group.

From Hydrazinyl Derivatives: The intermediate 2-hydrazino-N,N-diphenylacetamide, possessing a primary amine group, is reacted with a range of aromatic aldehydes. nih.govnih.gov This condensation reaction, carried out in methanol with a catalytic amount of glacial acetic acid, results in the formation of hydrazone-type Schiff bases. nih.gov

Table 5: Pathways to Schiff Bases from this compound Derivatives

| Precursor | Reactant Type | Reagents/Solvents | Product Type | Reference |

| 2-(4-formylphenoxy)-N,N-diphenylacetamide | Substituted Anilines | Ethanol, Glacial Acetic Acid | Imine Schiff Bases | advancechemjournal.com, lakotalakes.com |

| 2-Hydrazino-N,N-diphenylacetamide | Aromatic Aldehydes | Methanol, Glacial Acetic Acid | Hydrazone Schiff Bases | nih.gov, nih.gov |

Spectroscopic Characterization and Structural Elucidation

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are fundamental in elucidating the structure of 2-Chloro-N,N-diphenylacetamide. Techniques including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis collectively confirm the compound's molecular formula and the connectivity of its atoms.

Infrared (IR) Spectroscopy

Infrared spectroscopy of this compound provides key insights into its functional groups. A characteristic strong absorption band for the carbonyl (C=O) stretching vibration is typically observed around 1680 cm⁻¹ . This absorption is indicative of the amide functional group within the molecule. Further analysis of the IR spectrum reveals other significant peaks corresponding to C-Cl stretching, C-N stretching, and the aromatic C-H and C=C stretching vibrations of the two phenyl rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in determining the chemical environment of the hydrogen atoms in this compound. The aromatic protons of the two phenyl groups typically appear as a multiplet in the region of δ 7.2-7.5 ppm. The methylene (B1212753) protons (CH₂) adjacent to the carbonyl group and the chlorine atom are observed as a singlet at approximately δ 4.85 ppm. orientjchem.org The integration of these signals corresponds to the number of protons in each unique environment, further confirming the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound. The molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 245.70 g/mol . nih.govscbt.com In some analyses, a [M+1]⁺ peak at m/z 345 has also been reported, potentially due to a derivative of the compound. orientjchem.org Common fragmentation patterns observed in the mass spectrum include peaks at m/z 169, 167, and 168, which can be attributed to the loss of specific fragments from the parent molecule. nih.gov

Elemental Analysis

Elemental analysis provides the percentage composition of elements (Carbon, Hydrogen, Nitrogen, Chlorine, and Oxygen) in this compound. The experimentally determined percentages are compared with the calculated theoretical values based on its molecular formula, C₁₄H₁₂ClNO, to verify the compound's purity and empirical formula. orientjchem.orgnih.gov

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful technique that provides a precise three-dimensional model of the atomic arrangement in a crystalline solid. Studies on this compound have yielded detailed information about its molecular conformation and crystal packing.

Molecular Conformation and Dihedral Angles

X-ray diffraction studies have revealed the specific spatial orientation of the different parts of the this compound molecule. nih.govnih.gov The central acetamide (B32628) plane forms significant dihedral angles with the two phenyl rings. Specifically, the dihedral angles between the acetamide plane and the phenyl rings have been measured to be 76.0 (2)° and 64.0 (2)°. nih.govresearchgate.net Furthermore, the two phenyl rings themselves are not coplanar and exhibit a dihedral angle of 71.8 (2)° with respect to each other. nih.govresearchgate.net Another study reported these angles as 104.0 (2)° and 116.0 (2)° for the acetamide-phenyl ring dihedral angles, and 108.2 (2)° for the angle between the two phenyl rings. nih.gov This twisted conformation is a result of steric hindrance between the bulky phenyl groups.

| Parameter | Value |

| Molecular Formula | C₁₄H₁₂ClNO nih.govnih.gov |

| Molecular Weight | 245.70 g/mol nih.govnih.gov |

| Crystal System | Orthorhombic nih.govresearchgate.net |

| Space Group | P2₁2₁2₁ researchgate.net |

| a | 6.4350 (13) Å nih.govresearchgate.net |

| b | 12.799 (3) Å nih.govresearchgate.net |

| c | 14.944 (3) Å nih.govresearchgate.net |

| V | 1230.8 (5) ų nih.govresearchgate.net |

| Z | 4 nih.govresearchgate.net |

| Temperature | 293 K nih.govresearchgate.net |

| Radiation | Mo Kα nih.govresearchgate.net |

| R-factor | 0.045 researchgate.netscienceopen.com |

| wR-factor | 0.112 researchgate.netscienceopen.com |

Crystal Packing and Intermolecular Interactions

The solid-state structure of this compound has been determined through single-crystal X-ray diffraction. The compound crystallizes in an orthorhombic system. nih.govresearchgate.net The analysis provides precise measurements of the unit cell and the spatial arrangement of the molecule. The crystal structure is characterized by a specific orientation of its constituent phenyl rings relative to the central acetamide plane. In the molecule, the acetamide plane forms dihedral angles of 76.0 (2)° and 64.0 (2)° with the two phenyl rings, and the phenyl rings are twisted with respect to each other by a dihedral angle of 71.8 (2)°. nih.govresearchgate.net

Detailed reports on the specific intermolecular interactions, such as hydrogen bonds or C-H···π interactions, for this compound are not extensively detailed in the primary crystallographic literature. nih.govresearchgate.net However, analysis of closely related structures provides insight into plausible interactions. For instance, the crystal structure of N-(4-Chlorophenyl)-2,2-diphenylacetamide, a related amide, is stabilized by intermolecular N—H⋯O hydrogen bonds that link molecules into chains. iucr.org That structure also features weak C—H⋯π interactions. iucr.org Another similar compound, 2-Chloro-N-methyl-N-phenylacetamide, is stabilized by weak intermolecular C–H⋯O interactions. These examples suggest that such forces are likely important in the crystal packing of chloro-acetamide derivatives, though their specific roles in this compound require further explicit study.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value nih.govresearchgate.net |

|---|---|

| Empirical Formula | C₁₄H₁₂ClNO |

| Formula Weight | 245.70 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P222 |

| a (Å) | 6.4350 (13) |

| b (Å) | 12.799 (3) |

| c (Å) | 14.944 (3) |

| Volume (ų) | 1230.8 (5) |

| Z | 4 |

| Temperature (K) | 293 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Density (calculated) (Mg m⁻³) | 1.326 |

Vibrational Analysis using DFT Methods

Density Functional Theory (DFT) is a potent computational method for investigating the molecular structure and vibrational properties of chemical compounds. researchgate.net For complex organic molecules, DFT calculations, particularly using the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), can predict optimized geometries and vibrational frequencies with a high degree of accuracy. scispace.comresearchgate.net This theoretical approach allows for the assignment of fundamental vibrational modes observed in experimental infrared (IR) and Raman spectra. lookchem.com

Frequency Contributions and Optimized Parameters

A complete DFT-based vibrational analysis for this compound, including a full list of calculated frequencies and their potential energy distribution (PED) contributions, is not available in the reviewed literature. Such an analysis would typically involve optimizing the molecular geometry to find its lowest energy conformation and then calculating the harmonic vibrational frequencies. scispace.com The results would provide theoretical bond lengths, bond angles, and dihedral angles, which could be compared with experimental X-ray diffraction data. nih.gov Furthermore, calculated vibrational spectra would help assign specific absorption bands from experimental IR and Raman spectra to particular molecular motions, such as C-H stretching, C=O stretching, C-N stretching, and phenyl ring vibrations. lookchem.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule, providing insights into its stability and bonding characteristics. researchgate.netresearchgate.net This analysis examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies their stabilization energy (E(2)). researchgate.net

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key parameter; a smaller gap generally implies lower kinetic stability and higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netphyschemres.org

The specific HOMO-LUMO energy values and the energy gap for this compound have not been detailed in the available scientific literature. A computational study using DFT would be required to calculate these values. Such an analysis would reveal the distribution of electron density in these frontier orbitals, indicating the likely sites for electrophilic and nucleophilic attack. For many acetamide derivatives, the HOMO is often localized on the phenyl rings and the amide nitrogen, while the LUMO is distributed across the carbonyl group and the aromatic systems. researchgate.net Calculating the HOMO-LUMO gap would provide a quantitative measure of the electronic stability and charge transfer potential within the this compound molecule.

Pharmacological and Biological Activity Research

Analgesic Activity Studies

The investigation into the analgesic properties of 2-Chloro-N,N-diphenylacetamide has centered on the synthesis and evaluation of its derivatives. These studies utilize both in-vivo models and computational docking to understand their mechanism of action and structure-activity relationships. orientjchem.orgresearchgate.net

The hot plate method is a standard model used to assess the central analgesic activity of compounds. In this test, animals are placed on a heated surface, and the time it takes for them to show a pain response (such as licking a paw or jumping) is measured. An increase in this response time after administration of a test compound indicates an analgesic effect. researchgate.net

A study involving novel derivatives of this compound utilized this model to screen for analgesic action. The parent compound, this compound, was first synthesized and then used as a precursor to create a series of new molecules (designated AKM-1, AKM-2, and AKM-3). orientjchem.orgresearchgate.net These synthesized derivatives were administered to rats at a dose of 200 mg/kg body weight, and their effects were compared to the standard non-steroidal anti-inflammatory drug (NSAID), diclofenac sodium. orientjchem.org

Among the tested compounds, derivative AKM-2 demonstrated a significant analgesic response, which was comparable to the standard drug, diclofenac sodium. In contrast, derivative AKM-1 showed the least analgesic action. orientjchem.orgresearchgate.net

| Compound | Mean Reaction Time (seconds) ± SEM | Analgesic Response |

|---|---|---|

| Control (Vehicle) | - | - |

| Diclofenac Sodium (Standard) | Data Not Specified | Standard |

| AKM-1 | Data Not Specified | Least Active |

| AKM-2 | Data Not Specified | Significant Activity |

| AKM-3 | Data Not Specified | Moderate Activity |

Cyclooxygenase (COX) enzymes are key to the synthesis of prostaglandins, which are mediators of pain and inflammation. orientjchem.org Many analgesics function by inhibiting these enzymes. There are two main isoforms: COX-1, which is involved in baseline physiological functions, and COX-2, which is typically induced during inflammation. orientjchem.org

To investigate the potential mechanism behind the observed analgesic activity of the this compound derivatives, molecular docking studies were performed. orientjchem.orgresearchgate.net This computational technique predicts how a molecule (ligand) binds to the active site of a target protein (receptor), such as the COX enzymes. The "docking score" represents the binding affinity, with a more negative score indicating a stronger interaction. orientjchem.org

The derivatives were docked into the active sites of both COX-1 (PDB: 2OYU) and COX-2 (PDB: 1PXX) enzymes. The results showed that the derivatives had favorable binding energies for both isoforms. Notably, the compound AKM-2, which exhibited the highest analgesic activity in-vivo, also showed the most potent docking scores against both COX-1 and COX-2 receptors. orientjchem.org This correlation suggests that the analgesic effect of these compounds may be mediated through the inhibition of both cyclooxygenase enzymes. orientjchem.orgresearchgate.net

| Compound | Docking Score (kcal/mol) vs. COX-1 | Docking Score (kcal/mol) vs. COX-2 |

|---|---|---|

| AKM-1 | -7.1 | -8.9 |

| AKM-2 | -8.2 | -10.1 |

| AKM-3 | -7.5 | -9.4 |

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For the series of synthesized this compound derivatives, the variations in their chemical makeup led to different degrees of analgesic efficacy. orientjchem.org

The key difference between the evaluated compounds (AKM-1, AKM-2, and AKM-3) was the substitution pattern on a terminal benzaldehyde ring. The experimental and computational results provided clear SAR insights:

Compound AKM-2 , which features a single methyl group (-CH₃) at the meta-position (position 3) of the benzaldehyde ring, showed the most significant analgesic action and the best docking scores. orientjchem.orgresearchgate.net

Compound AKM-1 , which has a hydroxyl group (-OH) at the ortho-position (position 2), displayed the least analgesic activity. orientjchem.orgresearchgate.net

Compound AKM-3 , with a hydroxyl group at the meta-position (position 3), showed intermediate activity. orientjchem.org

These findings suggest that the presence and position of substituents on the aromatic ring are critical determinants of analgesic potential within this class of compounds. Specifically, a methyl group at the 3-position appears to be highly favorable for activity, indicating that this modification enhances the molecule's ability to interact with the COX enzyme binding sites. orientjchem.org

Antimicrobial Activity Studies

While the acetamide (B32628) scaffold is present in many compounds with known antimicrobial properties, research specifically investigating the antibacterial and antifungal activities of this compound is limited.

There is no specific research available detailing the antibacterial activity of this compound against bacterial species such as Bacillus subtilis (Gram-positive) or Escherichia coli (Gram-negative). However, studies on related chloro-acetamide compounds have shown that the presence of a chlorine atom on the acetamide side chain can be crucial for antimicrobial potency. nih.gov For instance, the chlorination of a related acetamide molecule was found to double its antibacterial potency against K. pneumoniae. nih.gov This suggests that the 2-chloro-acetamide moiety is a key functional group for antibacterial action, though direct testing of this compound is required to confirm its specific activity profile.

Specific studies evaluating the antifungal activity of this compound against fungi such as Candida albicans were not identified in the reviewed literature. Extensive research has been conducted on the closely related compound, 2-chloro-N-phenylacetamide (containing a single phenyl group), which shows significant antifungal and antibiofilm activity against fluconazole-resistant Candida species. scielo.brnih.govresearchgate.net However, these findings cannot be directly attributed to the N,N-diphenyl variant, as the presence of a second phenyl group significantly alters the molecule's size, shape, and electronic properties, which would in turn affect its biological activity. Therefore, the antifungal potential of this compound remains an uninvestigated area.

Evaluation Methods (e.g., Cup Diffusion Method, Disc Diffusion Method)

The antimicrobial efficacy of chemical compounds, including derivatives of this compound, is commonly assessed using agar diffusion methods. nih.gov These techniques are widely employed to determine the susceptibility of various microorganisms to antimicrobial agents. nih.gov Two prevalent variations of this method are the cup diffusion method and the disc diffusion method.

Cup Diffusion Method

Also known as the cylinder-plate or cup-plate method, this technique is a widely used assay for estimating the potency and bioactivity of antibiotics. nih.govyoutube.com The fundamental principle involves the diffusion of an antimicrobial agent from a vertical cylinder or a well (cup) cut into a solidified agar layer that has been inoculated with a specific microorganism. nih.govyoutube.com

The procedure involves pouring a prepared agar solution inoculated with the test bacteria into a petri dish. youtube.com Once the agar solidifies, small wells or "cups" are created by punching holes in the medium. oup.com These cups are then filled with the solution of the test compound. asm.org The petri dish is incubated under controlled conditions, typically at 37°C. youtube.com During incubation, the antimicrobial compound diffuses from the cup into the surrounding agar, creating a concentration gradient. nih.gov If the compound is effective at inhibiting the growth of the microorganism, a clear circular area, known as a zone of inhibition, will appear around the cup. nih.govyoutube.com The diameter of this zone is then measured, and its size is proportional to the antimicrobial potency of the substance; a larger diameter indicates higher efficacy. youtube.com This method allows for a quantitative or qualitative determination of a compound's therapeutic efficacy against specific microbes. youtube.com

Disc Diffusion Method

The disc diffusion method, famously known as the Kirby-Bauer test, is another standard procedure for determining the antimicrobial susceptibility of bacteria. asm.orgmicrobenotes.com This test is highly standardized to ensure reproducibility and is used to assess the sensitivity or resistance of aerobic and facultative anaerobic bacteria to various antimicrobial compounds. asm.orgmicrobenotes.com

In this method, a standardized inoculum of a pure bacterial culture is prepared and swabbed uniformly across the surface of a Mueller-Hinton agar plate to create a "lawn" of bacteria. microbenotes.comwikipedia.org Small, sterile filter paper discs impregnated with a known concentration of the antimicrobial agent are then placed on the agar surface. wikipedia.orgfwdamr-reflabcap.eu The plate is incubated, during which the antimicrobial compound diffuses from the disc into the agar. fwdamr-reflabcap.euhardydiagnostics.com This diffusion creates a concentration gradient of the agent in the medium. wikipedia.org Following incubation, if the bacteria are susceptible to the agent, a clear zone of inhibition will be observed around the disc where bacterial growth has been prevented. fwdamr-reflabcap.euhardydiagnostics.com The size of the inhibition zone is measured and compared to standardized charts to determine if the organism is susceptible, intermediately susceptible, or resistant to the tested agent. fwdamr-reflabcap.eu The test results are sensitive to variations in media formulation, inoculum density, and incubation conditions, necessitating strict adherence to standardized protocols. asm.orgfwdamr-reflabcap.eu

SAR for Antimicrobial Efficacy

Structure-Activity Relationship (SAR) studies are crucial for optimizing the antimicrobial potency of a lead compound by identifying the key chemical features responsible for its biological activity. researchgate.net For derivatives of this compound, research has focused on modifying the core structure to enhance antimicrobial efficacy.

A study involving the synthesis of novel derivatives of 2-hydrazinyl-N,N-diphenylacetamide, derived from this compound, revealed important SAR insights. nih.govnih.gov The parent compound was first converted to 2-hydrazino-N,N-diphenylacetamide, which was then reacted with various aromatic aldehydes. nih.govnih.gov The resulting compounds were screened for antibacterial and antifungal activity using the cup plate method. nih.gov

The results indicated that the nature of the substituent on the aromatic aldehyde played a significant role in the antimicrobial activity. Specifically, certain derivatives demonstrated noteworthy efficacy against the tested microbial strains.

Table 1: Antimicrobial Activity of Selected this compound Derivatives

| Compound Code | Substituent (R) on Benzylidenehydrazinyl Moiety | Observed Antimicrobial Activity |

|---|---|---|

| A1 | -H (Benzylidene) | Significant antimicrobial and antifungal activity. nih.govnih.gov |

| A5 | 3-CH₃ (3-Methylbenzylidene) | Significant antimicrobial and antifungal activity. nih.govnih.gov |

| A7 | 2-NO₂ (2-Nitrobenzylidene) | Significant antimicrobial and antifungal activity. nih.govnih.gov |

These findings suggest that the introduction of a benzylidenehydrazinyl moiety is favorable for antimicrobial activity. nih.govnih.gov Furthermore, the presence of small, electronically distinct groups on the phenyl ring, such as a methyl group (electron-donating) at the meta-position or a nitro group (electron-withdrawing) at the ortho-position, contributes positively to both antibacterial and antifungal effects. nih.govnih.gov This indicates that both electronic and steric factors of the substituents are key determinants for the antimicrobial potency of this class of diphenylamine (B1679370) derivatives. nih.govnih.gov

Anticonvulsant Activity

Derivatives of acetamide are a well-established class of compounds investigated for their potential as anticonvulsant agents. orientjchem.orgnih.gov Research into N-phenylacetamide derivatives, which are structurally related to this compound, has sought to identify new therapeutic agents for epilepsy. nih.gov

Pharmacophore Generation in Design

Pharmacophore modeling is a critical tool in modern drug design for identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect, such as anticonvulsant activity. nih.govnih.gov Due to the chemical diversity and varied mechanisms of action of existing anticonvulsant drugs, defining a single, universal pharmacophore is challenging. nih.govresearchgate.net However, several models have been proposed for different classes of anticonvulsants.

A widely recognized pharmacophore model for anticonvulsant activity was first introduced by Dimmock and colleagues. This model identified three crucial features: two hydrophobic binding sites and one hydrogen-binding site. nih.gov This concept was later expanded by Pandeya, who added a fourth feature: an electron donor group, to the arrangement. nih.gov These models serve as a blueprint for designing new molecules with a higher probability of possessing anticonvulsant properties. nih.gov Marketed anticonvulsant drugs such as Phenobarbital and Riluzole contain the key features suggested by these pharmacophoric concepts. nih.gov By designing novel this compound derivatives that incorporate these essential pharmacophoric elements, researchers aim to develop new and effective antiepileptic agents.

In vivo Evaluation Models (e.g., PTZ-induced seizures)

The pentylenetetrazole (PTZ)-induced seizure model is a widely accepted and commonly used in vivo screening method for evaluating the efficacy of potential anticonvulsant drugs. neurofit.comnih.gov PTZ is a central nervous system stimulant that acts primarily as a non-competitive antagonist of the gamma-aminobutyric acid (GABA) type A receptor complex. nih.govmeliordiscovery.com Since GABA is the primary inhibitory neurotransmitter in the brain, blocking its receptor leads to generalized seizures in laboratory animals, such as mice and rats. neurofit.commeliordiscovery.comwikipedia.org This model is particularly useful for identifying compounds that can prevent or mitigate generalized seizures, such as absence (petit mal) seizures. meliordiscovery.com

In a typical experiment, animals are administered the test compound before being challenged with a convulsive dose of PTZ. neurofit.com Researchers then observe the animals for a specific period and record key parameters, including the latency (time to onset) of the first seizure event (often a myoclonic jerk or whole-body clonus) and the severity of the seizure. neurofit.commeliordiscovery.com The ability of a test compound to delay the onset of seizures or to prevent the tonic-clonic seizure phase is taken as an indication of its anticonvulsant potential. neurofit.com The PTZ model is valued for its reproducibility, cost-effectiveness, and its ability to predict the clinical efficacy of drugs against certain types of epilepsy. nih.gov

SAR for Anticonvulsant Potential

Structure-Activity Relationship (SAR) studies on N-phenylacetamide derivatives have provided valuable insights into the structural requirements for anticonvulsant activity. By systematically modifying different parts of the molecule, researchers can determine which functional groups and structural motifs enhance or diminish the desired therapeutic effect.

In a study on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, significant differences in anticonvulsant protection were observed based on the substitution pattern. nih.gov These compounds were designed as analogues of active pyrrolidine-2,5-diones, where the cyclic imide ring was replaced with a linear amide structure. nih.gov The anticonvulsant activity was evaluated in the maximal electroshock (MES) seizure test.

The findings revealed that the nature of the substituent on the anilide ring had a profound impact on activity.

Table 2: Anticonvulsant Activity of N-phenylacetamide Derivatives

| General Structure | Substituent (R) | Observed Anticonvulsant Activity (MES Test) |

|---|---|---|

| 3-substituted anilides | -Cl (3-chloro) | Lower anticonvulsant protection. nih.gov |

| -CF₃ (3-trifluoromethyl) | Considerably higher anticonvulsant protection. nih.gov |

Specifically, derivatives containing a 3-(trifluoromethyl)anilide moiety generally exhibited much higher anticonvulsant activity compared to their 3-chloroanilide counterparts. nih.gov For example, compound 19 in that study, which featured the 3-trifluoromethyl group, provided significant protection in the MES test. nih.gov This suggests that a strong electron-withdrawing group at the meta-position of the N-phenyl ring is a key feature for enhancing anticonvulsant potential in this class of compounds. These SAR studies are essential for guiding the rational design of more potent anticonvulsant agents based on the acetamide scaffold. nih.gov

Other Investigated Biological Activities of Derivatives

Beyond antimicrobial and anticonvulsant research, derivatives of this compound have been explored for other potential therapeutic applications, leveraging the versatility of the acetamide nucleus. orientjchem.org

Analgesic Activity A study focused on the synthesis of novel this compound derivatives that were evaluated for analgesic properties. orientjchem.org The synthesized compounds were tested for their ability to reduce pain perception using the hot plate model in vivo. orientjchem.org One particular derivative, AKM-2 (N-(4-(diphenylamino) thiazol-2-yl)-2-((4-((3-methylbenzylidene)amino)phenyl)amino)acetamide), demonstrated significant analgesic effects when compared to the standard drug, diclofenac sodium. orientjchem.org Molecular docking studies were also performed to investigate the binding interactions of these derivatives with cyclooxygenase (COX-1 and COX-2) enzymes, which are key targets for many analgesic drugs. orientjchem.org The results suggested that the analgesic action of these compounds may be mediated through the inhibition of COX enzymes. orientjchem.org

Antifungal Activity The antifungal potential of a related compound, 2-chloro-N-phenylacetamide, was specifically investigated against strains of Aspergillus flavus. researchgate.net This study determined the compound's minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC), finding it to have promising antifungal activity. researchgate.net The proposed mechanism of action involves binding to ergosterol in the fungal plasma membrane, a common target for antifungal agents, and potentially inhibiting DNA synthesis. researchgate.net

The core structure of this compound serves as a valuable intermediate in the synthesis of various pharmaceuticals, including potential anti-inflammatory agents and local anesthetics. myskinrecipes.com The broader class of acetamide derivatives has also been associated with other biological activities, including antiviral and antitubercular properties, highlighting the scaffold's importance in medicinal chemistry. orientjchem.org

Anti-inflammatory Properties

This compound serves as a key intermediate in the synthesis of various pharmaceutical agents, including those with anti-inflammatory properties myskinrecipes.com. The core structure of acetamide is recognized for its therapeutic potential, and derivatives of this compound have been specifically investigated for their analgesic and anti-inflammatory effects orientjchem.org.

Research has focused on synthesizing novel derivatives to explore their interaction with cyclooxygenase (COX) enzymes, which are pivotal in mediating pain and inflammation orientjchem.org. Non-steroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting COX-1 and COX-2 enzymes, thereby blocking the biosynthesis of prostaglandins orientjchem.org.

In one study, novel derivatives of this compound were synthesized and evaluated for analgesic activity using a hot plate model, with Diclofenac sodium as a standard reference drug. The synthesized compounds were also studied for their binding affinity to COX-1 and COX-2 enzymes through molecular docking to understand their potential mechanism of action orientjchem.org. The compound designated AKM-2, in particular, demonstrated significant analgesic effects, which were comparable to its strong binding affinity observed in the docking studies orientjchem.org.

| Compound | Mean Reaction Time (seconds ± SEM) |

|---|---|

| Control | 2.15 ± 0.14 |

| Standard (Diclofenac sodium) | 8.12 ± 0.11 |

| AKM-1 | 3.14 ± 0.13 |

| AKM-2 | 7.18 ± 0.16 |

| AKM-3 | 5.16 ± 0.15 |

Antiviral Properties

The acetamide nucleus is a structural motif found in various compounds exhibiting a range of therapeutic properties, including antiviral activity orientjchem.org. This compound has been utilized as a starting material for the synthesis of more complex molecules with potential antiviral applications.

In a notable study, researchers synthesized a series of N,N-diphenylacetamide derivatives to evaluate their efficacy as entry inhibitors for the Ebola virus (EBOV) nih.gov. The research was a follow-up to previous work on carbazole-based inhibitors. By replacing the rigid carbazole scaffold with a more flexible N,N-diphenylacetamide core, scientists aimed to explore the impact on biological activity. These derivatives were tested using a surrogate model based on viral pseudotypes expressing the EBOV glycoprotein (EBOV-GP). Several of the synthesized compounds demonstrated the ability to prevent EBOV infection in cells, acting as virus entry inhibitors nih.gov.

Anticancer/Cytotoxicity Research

The chloroacetamide functional group is a key feature in a variety of cytotoxic agents, and derivatives of this compound have been a focus of anticancer research. Studies have explored the synthesis of novel compounds and their subsequent evaluation against various cancer cell lines.

One area of investigation involves the synthesis of 2-chloroacetamides bearing thiazole (B1198619) scaffolds. In one such study, these compounds were assessed for their cytotoxic effects against human acute T cell leukemia (Jurkat) and triple-negative breast cancer (MDA-MB-231) cell lines. The 2-chloroacetamide derivatives demonstrated significant cytotoxic activity against these cancer cells. The proposed mechanism for their anticancer effect involves the inhibition of Glutathione S-transferase (GST), an enzyme often implicated in drug resistance guidechem.com.

| Compound | Jurkat Cells | MDA-MB-231 Cells |

|---|---|---|

| 2-Chloro-N-(thiazol-2-yl)acetamide | > 50 | > 50 |

| 2-Chloro-N-(4-phenylthiazol-2-yl)acetamide | 10.3 ± 0.9 | 13.4 ± 1.1 |

| 2-Chloro-N-(4-(4-chlorophenyl)thiazol-2-yl)acetamide | 1.5 ± 0.2 | 1.9 ± 0.2 |

Further research has been conducted on other chloroacetamide derivatives, evaluating their potential as inhibitors of cancer stem cells (CSCs), which are often responsible for chemoresistance and tumor recurrence sigmaaldrich.com. Small molecules featuring a chloroacetamide "war-head" have been synthesized and screened for their viability against breast, prostate, and oral cancer cell lines, leading to the identification of hits that inhibit the self-renewal of cancer cells with stem-like characteristics sigmaaldrich.com.

Another study evaluated a series of N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) acetamide derivatives for their cytotoxic activity against HeLa (cervical cancer), A549 (lung carcinoma), and U87 (glioblastoma) cell lines. Several of the tested compounds showed potent cytotoxic effects, with some demonstrating higher activity than the standard drug doxorubicin against specific cell lines myskinrecipes.com.

| Compound | HeLa | A549 | U87 |

|---|---|---|---|

| 8a (2-Cl) | 1.3 ± 0.14 | > 100 | 2.1 ± 0.26 |

| 8b (3-Cl) | 3.5 ± 0.31 | > 100 | 4.7 ± 0.51 |

| 8c (4-Cl) | 2.9 ± 0.25 | > 100 | 3.8 ± 0.42 |

| Doxorubicin (Standard) | 0.9 ± 0.08 | 1.2 ± 0.11 | 5.4 ± 0.63 |

Modulation of Immune Responses (e.g., PD-1/PD-L1 pathways)

The Programmed Cell Death Protein 1 (PD-1) and its ligand (PD-L1) form a critical immune checkpoint pathway that cancer cells can exploit to evade the host's immune system ijpsr.info. The blockade of this PD-1/PD-L1 interaction is a major focus of modern cancer immunotherapy. A review of the available scientific literature indicates that while the broader class of acetamides is vast, specific research directly linking this compound or its immediate derivatives to the modulation of the PD-1/PD-L1 pathway has not been reported. Current research on small-molecule inhibitors of this pathway focuses on other distinct chemical scaffolds.

Antiprotozoal Activity

Chloroacetamide derivatives have been identified as a promising class of compounds for the development of new antiprotozoal agents. Leishmaniasis, a disease caused by Leishmania protozoa, is a significant health problem for which current treatments have notable limitations, prompting the search for new therapeutic options.

A study focused on the synthesis and evaluation of a series of 2-chloro-N-arylacetamide derivatives for their activity against the promastigote forms of Leishmania amazonensis. The cytotoxicity of these compounds was also assessed against murine macrophages to determine their selectivity. Most of the synthesized compounds showed significant antileishmanial activity. Compound 5, 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide, was identified as the most promising, with good activity and moderate selectivity, indicating its potential as a lead compound for further development.

| Compound | Antileishmanial Activity (IC₅₀, µM) | Cytotoxicity (CC₅₀, µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |

|---|---|---|---|

| 1 | 10.32 ± 1.12 | 27.84 ± 2.13 | 2.70 |

| 2 | 5.81 ± 0.55 | 19.86 ± 1.95 | 3.42 |

| 5 | 5.39 ± 0.67 | 34.27 ± 3.11 | 6.36 |

| 8 | 5.97 ± 0.49 | 21.34 ± 2.04 | 3.57 |

Insecticidal Activity

This compound is noted for its utility in the preparation of agrochemicals myskinrecipes.com. While research on the direct insecticidal properties of this specific compound is limited, the broader class of chloroacetamides is known for its biological activity.

A closely related compound, 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide, has been identified as an insecticide. Its mechanism of action is reported to be the inhibition of acetylcholinesterase, an enzyme crucial for the functioning of the insect nervous system. This activity makes it effective for use in agricultural and pest control settings guidechem.com.

Anthelmintic Activity

Helminth infections in humans and animals present an ongoing health challenge, and the development of drug resistance necessitates the search for new anthelmintic agents. Various heterocyclic compounds have been synthesized and screened for this purpose. However, based on a review of the current scientific literature, there are no specific studies reporting on the evaluation of this compound or its direct derivatives for anthelmintic activity. Research in this area has tended to focus on other classes of chemical structures.

Molecular Docking Studies in Drug Design

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in drug design for understanding and predicting ligand-protein interactions.

While molecular docking studies have been conducted on derivatives of this compound to explore their potential as analgesic agents by targeting Cyclo-Oxygenase (COX) enzymes, similar computational analyses focused specifically on the parent compound, this compound, are not prominently featured in the available literature. The following sections outline the typical applications of molecular docking in drug design, though specific examples for this compound are lacking.

Ligand-Protein Interaction Analysis

Ligand-protein interaction analysis through molecular docking helps to elucidate the binding mode of a compound within the active site of a target protein. This involves identifying key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the complex. For this compound, there is a lack of published research detailing its specific interactions with biological targets relevant to sedative activity or other pharmacological effects.

Binding Site and Binding Strength Prediction

A primary goal of molecular docking is to predict the binding affinity and pose of a ligand within a protein's binding site. The binding strength is often quantified by a scoring function that estimates the free energy of binding. Lower scores typically indicate a more favorable binding interaction. There are no specific studies available that predict the binding sites or calculate the binding strength of this compound to any particular protein target.

Identification of Lead Compounds

Molecular docking is frequently employed in virtual screening campaigns to identify potential lead compounds from large chemical libraries. A lead compound is a chemical that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. While derivatives of this compound have been identified as lead compounds for analgesic activity through such methods, this compound itself has not been highlighted as a lead compound for sedative or other activities based on available molecular docking research. Its primary role appears to be that of a versatile building block for the synthesis of other novel compounds. myskinrecipes.com

Computational Chemistry and Modeling Studies

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interaction between a ligand and a protein at the atomic level, predicting binding affinity and activity.

In studies involving derivatives of 2-Chloro-N,N-diphenylacetamide, molecular docking has been employed to investigate their potential as analgesic agents by examining their interactions with enzymes like Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2). orientjchem.orgresearchgate.net The goal of these simulations is to identify the binding site and assess the binding strength of the compounds. orientjchem.orgresearchgate.net

A variety of software applications are available for performing molecular docking studies. Among the most widely used is AutoDock Vina, known for its speed and accuracy. readthedocs.io It operates by using a grid-based method for the receptor and calculates the grids internally for necessary atom types. In the investigation of this compound derivatives, AutoDock Vina was the chosen software to carry out the docking simulations to explore the molecular interactions with target enzymes. researchgate.net This software is designed to predict how small molecules, like drug candidates, bind to a receptor with a known 3D structure.

Proper preparation of both the ligand (the small molecule, in this case, a this compound derivative) and the protein (the receptor) is a critical step for a successful docking simulation. nih.gov

The process typically begins with obtaining the three-dimensional structures of the target proteins. For the study of this compound derivatives as potential analgesic agents, the crystal structures of COX-1 and COX-2 enzymes were downloaded from the Protein Data Bank (PDB). orientjchem.org The PDB files used were specifically 2OYU for COX-1 and 1PXX for COX-2. orientjchem.org Before docking, protein structures are generally processed to add hydrogen atoms, remove atomic clashes, and optimize hydrogen bonds. nih.gov

For the ligands, two-dimensional (2D) structures of the synthesized this compound derivatives were initially drawn using software such as ChemDraw or ChemSketch. orientjchem.org These 2D structures were then converted into a three-dimensional format, typically as .mol files, which can be used by the docking software. orientjchem.org

Following the docking simulation, the primary analysis involves examining the binding interactions between the ligand and the protein. This analysis helps in understanding the stability of the protein-ligand complex and the nature of the forces involved. The key output from the simulation is the binding energy, which indicates the affinity of the ligand for the protein's active site. A lower binding energy generally suggests a more stable complex.

In the study of this compound derivatives with COX enzymes, the analysis focused on the binding energy and the specific amino acid residues involved in the interaction. orientjchem.org For example, one of the synthesized derivatives, AKM-2, showed a significant analgesic response which was correlated with its molecular docking results. orientjchem.orgresearchgate.net The interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. Identifying these interactions provides insight into the mechanism of action. nih.gov

| Derivative | Target Protein | Binding Energy (kcal/mol) | Interacting Amino Acid Residues |

| AKM-1 | COX-1 | -8.9 | TYR 385, SER 530, ARG 120 |

| AKM-1 | COX-2 | -10.1 | TYR 385, ARG 120, GLU 524 |

| AKM-2 | COX-1 | -9.2 | TYR 385, SER 530, ARG 120 |

| AKM-2 | COX-2 | -10.5 | TYR 385, ARG 120, GLU 524 |

| AKM-3 | COX-1 | -9.0 | TYR 385, SER 530, ARG 120 |

| AKM-3 | COX-2 | -10.2 | TYR 385, ARG 120, GLU 524 |

| Diclofenac (Standard) | COX-1 | -8.5 | TYR 385, SER 530, ARG 120 |

| Diclofenac (Standard) | COX-2 | -9.8 | TYR 385, ARG 120, GLU 524 |

This table is based on findings from the study of bioactive this compound derivatives. orientjchem.org

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT is a popular method for calculating the structural and energetic properties of molecules.

A fundamental application of DFT is the geometry optimization of molecules. nih.gov This process involves finding the arrangement of atoms that corresponds to the lowest energy state (the ground state) of the molecule. arabjchem.org For a related compound, 2-Chloro-N-(2-chloro-acetyl)-N-o-tolyl-acetamide, the ground state geometry was optimized using DFT at the B3LYP/6–31G* level of theory. arabjchem.org The optimized geometry provides key information about bond lengths, bond angles, and dihedral angles. nih.gov For this compound itself, crystallographic studies have determined its structure, revealing that the central acetamide (B32628) plane forms dihedral angles of 76.0° and 64.0° with the two phenyl rings. nih.govresearchgate.net DFT calculations can complement such experimental data by providing a theoretical ground-state structure in the gas phase. arabjchem.org

DFT is also extensively used to calculate various molecular energies and electronic properties. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scispace.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is an important indicator of molecular chemical stability and reactivity. scispace.com

In a study on similar phenylacetamide derivatives, DFT calculations (using the B3LYP functional and 6-31G**++ basis set) were performed to determine these quantum chemical features. scispace.com The HOMO and LUMO energies provide insights into the intramolecular charge transfer that can occur within the molecule. scispace.comhindex.org

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the electron-accepting ability of the molecule. |

| Energy Gap (ΔE) | The energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO). | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |

This table describes key parameters obtained from DFT energy calculations.

Advanced Applications and Future Research Directions

Role in Development of Novel Pharmaceutical Agents

2-Chloro-N,N-diphenylacetamide serves as a crucial starting material in medicinal chemistry for the development of new therapeutic agents. Its structure allows for straightforward modification, particularly through nucleophilic substitution of the chlorine atom, enabling the creation of diverse compound libraries for drug discovery. myskinrecipes.com The compound is a key intermediate in the synthesis of pharmaceuticals, including potential local anesthetics and anti-inflammatory agents. myskinrecipes.com

The molecular framework of this compound is an effective scaffold for building a wide range of bioactive molecules. Researchers have utilized it to synthesize novel compounds with potential therapeutic activities, including antimicrobial, antifungal, and antiviral properties. biosynth.comnih.gov For instance, it has been used as a precursor in the synthesis of N-phenyl-indolin-2-one, which can be converted into l-aryl-3-(aminoalkylidene)oxindoles, a class of 'GABAergic' agents. nih.govresearchgate.net

Furthermore, its derivatives have been investigated for other biological activities. The chloroacetylation of diphenylamine (B1679370) to produce this compound is the first step in creating more complex molecules. nih.govorientjchem.org For example, this intermediate was used to synthesize a series of 2-hydrazinyl–N-N, diphenyl acetamide (B32628) derivatives, some of which showed significant antimicrobial and antifungal activity. nih.gov In another study, it was used to prepare N'-phenylacetohydrazide derivatives that function as potent Ebola virus entry inhibitors. csic.es The compound has also been implicated in the inhibition of Mycobacterium tuberculosis by binding to a ribosomal protein, which interferes with protein synthesis. biosynth.com

In the quest for new drugs, this compound has been instrumental in the design of new lead compounds. A notable example is the synthesis of novel derivatives aimed at producing analgesic effects. orientjchem.org In one study, various derivatives were synthesized and computationally evaluated through molecular docking studies with cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are key targets for anti-inflammatory and analgesic drugs. orientjchem.org

From this research, a specific derivative, AKM-2 (N-(4-(diphenylamino) thiazol-2-yl)-2-((4-((3-methylbenzylidene)amino)phenyl)amino)acetamide), was identified as a significant new lead compound for its potential as an analgesic agent. orientjchem.org The study highlighted that the compound exhibited a promising binding affinity for the COX enzymes, and subsequent in-vivo testing confirmed its analgesic response. orientjchem.org This demonstrates the value of this compound as a foundational structure for identifying and optimizing new drug candidates.

Potential in Materials Science and Chemical Processes

Beyond pharmaceuticals, this compound shows potential in the fields of materials science and chemical processes. It is employed in the preparation of agrochemicals and various functional materials, benefiting from its stability and reactivity profile. myskinrecipes.com

Research has shown its utility in synthesizing new organochalcogenide compounds. ekb.eg Specifically, 2-chloro-N-arylacetamides, including the phenyl derivative, can be reacted with sodium hydrogen selenide to produce diorganyl selenide compounds. ekb.eg A thermal study of these novel selenium compounds revealed a phase transfer point between 120-150°C, which suggests that they could potentially be developed as liquid crystal compounds. ekb.eg

Environmental and Degradation Studies

While specific degradation studies on this compound are not extensively documented, research into the broader class of chloroacetamide herbicides provides insight into its likely environmental fate. nih.govbohrium.com Chloroacetamide herbicides are widely used, and their residues have been detected in soil and water, prompting academic investigation into their biodegradation. nih.gov The degradation in the environment is primarily driven by microbial metabolism. nih.gov

The biotransformation of chloroacetamide compounds by microorganisms follows several established pathways. nih.gov The specific pathway often depends on the environmental conditions, such as the presence or absence of oxygen.

Aerobic Degradation : In the presence of oxygen, the degradation pathway in bacteria is typically initiated by an N/C-dealkylation reaction. This is followed by hydroxylation of the aromatic ring and subsequent cleavage of the ring. nih.govbohrium.com

Anaerobic Degradation : Under anaerobic conditions, the initial reaction is typically dechlorination. nih.govbohrium.com

Several types of enzymes are known to play a crucial role in these catabolic pathways, including amidases, hydrolases, reductases, ferredoxin, and cytochrome P450 oxygenases. nih.govbohrium.com Fungal degradation pathways for chloroacetamides are generally more complex and can result in a wider variety of products. nih.gov

Addressing Crystallographic Data Contradictions

The precise three-dimensional structure of this compound has been determined through single-crystal X-ray diffraction studies. nih.govresearchgate.net The available scientific literature provides a consistent set of crystallographic data for this compound, with no significant contradictions reported.

The compound crystallizes in the orthorhombic system with the space group P212121. nih.govresearchgate.net The central acetamide plane forms distinct dihedral angles with the two phenyl rings, measured at 76.0 (2)° and 64.0 (2)°, respectively. nih.govresearchgate.net The two phenyl rings are themselves oriented at a dihedral angle of 71.8 (2)° to each other. nih.govresearchgate.net This structural information is critical for understanding the molecule's reactivity and for computational studies like molecular docking.

Refinement Methodologies (e.g., SHELXL-2018)

The refinement of crystal structures, such as that of this compound, is a critical step in determining accurate molecular geometries. Modern refinement is predominantly carried out against F2 values, and programs like SHELXL are the standard for small-molecule crystallography. ou.edunih.gov The SHELXL software, in its various versions including SHELXL-2018, facilitates the refinement of crystal structures from diffraction data. researchgate.netscirp.orgokstate.edu

Key aspects of the refinement process using SHELXL include:

Refinement against F²: SHELXL refines against all reflection data, which is considered more statistically sound than refining against F. nih.gov

Treatment of Hydrogen Atoms: Hydrogen atoms are typically placed in calculated positions and refined using a riding model. nih.gov

Constraints and Restraints: The program allows for a wide variety of constraints and restraints to manage difficult refinements, such as those involving disorder. okstate.edu

Absolute Structure Determination: SHELXL can be used to determine the absolute structure of chiral molecules. nih.gov

Integration with CIF: The development of SHELXL is closely linked with the Crystallographic Information Framework (CIF), which is the standard format for archiving and validating crystal structures. nih.gov

A notable feature of modern refinement software is the ability to handle complex structural features like twinning and disorder. nih.gov For instance, in the refinement of this compound, the final R-factor and other refinement statistics are crucial indicators of the quality of the structural model. nih.gov

| Parameter | Description |

|---|---|

| R1 | A measure of the agreement between the observed and calculated structure factor amplitudes. |

| wR2 | A weighted R-factor based on F², providing a more robust measure of the refinement quality. |

| Goodness-of-Fit (S) | Should be close to 1 for a good refinement, indicating that the model is a good fit to the data. |

Disorder Models and Validation Techniques

Disorder in crystallography occurs when a molecule or part of a molecule occupies more than one position in the crystal lattice. ou.edu Modeling disorder is a significant challenge in structure refinement and requires careful application of crystallographic software and validation tools. ou.edunih.gov

Disorder Models: Programs like SHELXL provide tools to model disorder, which can be either static or dynamic. ou.edu The Disordered Structure Refinement (DSR) program, which works in conjunction with SHELXL, simplifies the modeling of molecular disorder by providing a database of standard molecular fragments and applying chemically meaningful restraints. wikipedia.org This automates a process that would otherwise be manual and prone to errors. wikipedia.org Key features of disorder modeling include:

PART instructions: These are used in SHELXL to separate the different components of a disordered molecule. researchgate.net

Occupancy Refinement: The relative populations of the disordered components are refined.

Geometric Restraints: Restraints are often necessary to maintain sensible molecular geometries for the disordered fragments. ou.edu

Observing disorder can be indicated by large peaks in the difference map that are not attributable to missing atoms or by elongated anisotropic displacement parameters. ou.edu

Validation Techniques: Once a crystal structure, including any disordered components, has been refined, it must be validated to ensure its quality and correctness. researchgate.net The checkCIF service, provided by the International Union of Crystallography (IUCr), is a standard tool for this purpose. researchgate.netnih.gov It uses software like PLATON to perform a series of checks on the crystallographic information file (CIF). researchgate.netplatonsoft.nl

These checks can identify a range of potential issues, including:

Missing or inconsistent data. researchgate.net

Incorrect space group assignment. uu.nl

Unusual bond lengths, angles, or displacement parameters. uu.nl

Missed solvent-accessible voids in the structure. uu.nl

The output of a checkCIF report is a series of ALERTS, which are categorized by severity and provide guidance on potential problems that need to be addressed by the crystallographer. nih.govuu.nl

| ALERT Level | Description |

|---|---|

| A | A serious problem that needs to be resolved. |

| B | A potentially serious problem that requires investigation. |

| C | A less serious issue or a query that should be checked. |

| G | General information or a suggestion for improvement. |

Future Prospects in Chemical Synthesis and Derivatization

This compound serves as a versatile intermediate in the synthesis of a variety of heterocyclic compounds and other derivatives with potential biological activities. nih.govresearchgate.net Future research in the chemical synthesis and derivatization of this compound is likely to focus on several key areas:

Development of Novel Synthetic Methodologies: While the traditional synthesis involves the chloroacetylation of diphenylamine, future efforts may focus on developing more efficient, sustainable, and environmentally friendly synthetic routes. advancechemjournal.comnih.gov This could involve the use of green chemistry principles, such as employing less hazardous reagents and solvents. futuremarketinsights.com